3-(3-Chlorophenyl)pent-2-enoic acid
Overview
Description
3-(3-Chlorophenyl)pent-2-enoic acid is a carboxylic acid compound with the molecular formula C11H11ClO2 and a molecular weight of 210.66 . It is structurally similar to ibuprofen.
Molecular Structure Analysis
The InChI code for 3-(3-Chlorophenyl)pent-2-enoic acid is1S/C11H11ClO2/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h3-7H,2H2,1H3,(H,13,14)/b8-7+
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Chlorophenyl)pent-2-enoic acid include a boiling point of 336.0±21.0 °C and a density of 1.0±0.06 g/cm3 . The compound has a pKa value of 4.21±0.10 .Scientific Research Applications
Molecular Conformation and Nonlinear Optical Properties
The molecular conformation, vibrational spectra, and nonlinear optical (NLO) properties of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, closely related to 3-(3-Chlorophenyl)pent-2-enoic acid, were thoroughly studied using density functional theory (DFT). This research highlighted the compound's significant first hyperpolarizability, making it a potential candidate for future nonlinear optical materials studies. The compound exhibited over 121 times the NLO activity of urea, a standard NLO material, pointing towards its promising applications in the field of optoelectronics and photonics (Mary et al., 2014).
Catalytic Applications in Organic Synthesis
In a separate study, BF3·Et2O was identified as an effective catalyst for both intra- and intermolecular amination and oxygenation of unfunctionalized olefins. The process was applicable to a range of olefinic substrates, including those structurally similar to 3-(3-Chlorophenyl)pent-2-enoic acid. This research contributes to the development of more efficient synthetic routes for the modification of olefinic compounds, potentially expanding the utility of compounds like 3-(3-Chlorophenyl)pent-2-enoic acid in organic synthesis (Yang et al., 2015).
Environmental Applications: Removal of Chlorophenols
A study on the removal of chlorophenols from aqueous media using hydrophobic deep eutectic solvents (HDESs) highlighted the environmental relevance of chlorophenyl compounds. Though the study focused on chlorophenol removal, the underlying principles may extend to the degradation or removal of chlorophenyl-based compounds, including 3-(3-Chlorophenyl)pent-2-enoic acid, from environmental samples. The high extraction efficiencies demonstrated in this study suggest potential environmental applications in pollutant removal and water purification (Adeyemi et al., 2020).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide under visible light offers insights into the environmental detoxification of chlorophenyl compounds. Although the study specifically addressed chlorophenols, the photocatalytic approach could be applicable to the degradation of a wide range of organic pollutants, including 3-(3-Chlorophenyl)pent-2-enoic acid, potentially aiding in the development of novel environmental remediation technologies (Lin et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)pent-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h3-7H,2H2,1H3,(H,13,14)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZHDZCPOCQOEK-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C(=O)O)/C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)pent-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.